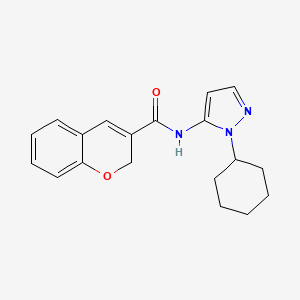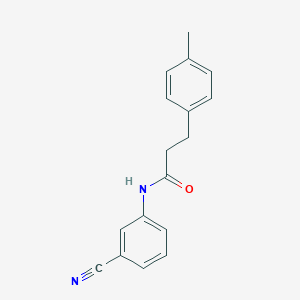
N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide, also known as DPM-2-TFM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has a molecular formula of C14H12F3N3O.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide involves the inhibition of certain enzymes and pathways that are involved in various disease processes. For example, in cancer cells, this compound inhibits the activity of enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase, which are involved in cell proliferation and survival. In inflammatory diseases, it inhibits the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects
N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide has been found to have several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis, which is programmed cell death. In inflammatory diseases, it reduces the production of inflammatory cytokines and reduces the infiltration of immune cells into the affected tissues. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide for lab experiments is its specificity towards certain enzymes and pathways. This makes it a valuable tool for studying the role of these enzymes and pathways in various disease processes. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide. One area is in the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area is in the identification of new therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The yield of this synthesis method is typically around 40-50%.
Applications De Recherche Scientifique
N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, making it a potential candidate for cancer therapy.
Another area of research is in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide has been found to inhibit the production of inflammatory cytokines, which play a key role in the pathogenesis of these diseases. This makes it a potential therapeutic agent for the treatment of such diseases.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-8-6-9(2)19-13(18-8)20-12(21)10-4-3-5-11(7-10)14(15,16)17/h3-7H,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOOPFASBPGYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)

![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B7545880.png)
![N,N-dimethyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7545881.png)
![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)
![4-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-2-propan-2-ylpyrimidine](/img/structure/B7545895.png)
![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)
![7-methyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7545904.png)
![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)

